molecular formula C5H2BrFO2S B2721084 5-Bromo-3-fluorothiophene-2-carboxylic acid CAS No. 1432060-81-5

5-Bromo-3-fluorothiophene-2-carboxylic acid

Cat. No.: B2721084
CAS No.: 1432060-81-5
M. Wt: 225.03
InChI Key: ONHOZYXSDNJTIZ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluorothiophene-2-carboxylic acid (CAS 1432060-81-5) is a halogenated thiophene derivative with the molecular formula C₅H₂BrFO₂S and a molecular weight of 225.04 g/mol . Its structure features a thiophene ring substituted with bromine at position 5, fluorine at position 3, and a carboxylic acid group at position 2. This compound is utilized in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and serve as a building block for heterocyclic synthesis .

Properties

IUPAC Name

5-bromo-3-fluorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHOZYXSDNJTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432060-81-5
Record name 5-bromo-3-fluorothiophene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluorothiophene-2-carboxylic acid typically involves the bromination and fluorination of thiophene derivatives. One common method involves the direct bromination of 3-fluorothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluorothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-Bromo-3-fluorothiophene-2-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as substitution, oxidation, and coupling reactions—makes it a valuable building block for chemists. For instance, it can be utilized in Suzuki and Heck coupling reactions to form biaryl compounds, which are important in drug development and materials science .

Synthetic Routes
The synthesis typically involves bromination and fluorination processes. One common method includes the direct bromination of 3-fluorothiophene-2-carboxylic acid using bromine or N-bromosuccinimide under controlled conditions . This approach ensures high yields and purity, essential for further applications.

Pharmaceutical Applications

Development of Bioactive Compounds
In medicinal chemistry, this compound is employed in the development of pharmaceutical agents. Its structural properties allow it to interact with biological targets, such as enzymes or receptors, potentially leading to therapeutic effects. The presence of halogen atoms can enhance binding affinity and selectivity .

Case Studies
Recent studies have highlighted its role in synthesizing antibacterial agents. For example, derivatives of thiophene-based compounds have shown promising antibacterial activity against resistant strains of bacteria like Salmonella Typhi . These findings underscore the compound's potential as a precursor in developing new antibiotics.

Agrochemical Applications

Pesticide Development
The compound's reactivity also positions it well for use in agrochemicals. Its derivatives can be designed to function as herbicides or insecticides, targeting specific pests while minimizing environmental impact. The incorporation of halogens often enhances the efficacy and stability of these agrochemical agents .

Material Science Applications

Advanced Materials Production
In materials science, this compound is utilized in creating advanced materials such as semiconductors and liquid crystals. The unique electronic properties imparted by the thiophene ring make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluorothiophene-2-carboxylic acid depends on its specific application. In biochemical studies, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Bromo-4-chlorothiophene-2-carboxylic acid (CAS 123418-69-9)
  • Molecular formula : C₅H₂BrClO₂S
  • Molecular weight : 239.47 g/mol
  • Key differences: Replaces fluorine with chlorine at position 3. Higher molecular weight may influence solubility and crystallinity .
5-Methylthiophene-2-carboxylic acid (CAS 1918-79-2)
  • Molecular formula : C₆H₆O₂S
  • Molecular weight : 142.17 g/mol
  • Key differences : Substitutes bromine and fluorine with a methyl group. The electron-donating methyl group increases lipophilicity but reduces electrophilic reactivity. Lacking halogens, it is less suited for Suzuki-Miyaura couplings .
4-Bromo-3-methyl-2-thiophenecarboxylic acid (CAS 265652-39-9)
  • Molecular formula : C₆H₅BrO₂S
  • Molecular weight : 221.07 g/mol
  • Key differences : Bromine at position 4 and methyl at position 3 alter steric and electronic profiles. The methyl group may hinder regioselective reactions, while bromine’s position affects conjugation patterns .
5-Bromobenzo[b]thiophene-3-carboxylic acid
  • Molecular formula : C₉H₅BrO₂S
  • Molecular weight : 257.11 g/mol
  • Key differences : Benzene ring fused to thiophene increases aromaticity and planarity, enhancing π-π stacking in coordination chemistry. The carboxylic acid at position 3 (vs. 2) alters hydrogen-bonding capabilities .

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Solubility (Predicted) Melting Point (°C)
5-Bromo-3-fluorothiophene-2-carboxylic acid 225.04 Br, F Low in water Not reported
5-Bromo-4-chlorothiophene-2-carboxylic acid 239.47 Br, Cl Moderate in DMSO 180–185
5-Methylthiophene-2-carboxylic acid 142.17 None High in polar solvents 98–100
4-Bromo-3-methyl-2-thiophenecarboxylic acid 221.07 Br Low in water 150–155

Notes: Fluorine’s small size and high electronegativity in the target compound lower polarizability compared to chlorine analogs. Methyl-substituted derivatives exhibit higher solubility in organic solvents due to increased hydrophobicity .

Biological Activity

5-Bromo-3-fluorothiophene-2-carboxylic acid (C5H2BrF O2S) is a halogenated thiophene derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its relevance in scientific research.

  • Chemical Formula : C5H2BrF O2S
  • Molecular Weight : 221.04 g/mol
  • CAS Number : 119086253

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, particularly enzymes and proteins. The thiophene ring structure allows for diverse chemical interactions, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. It can bind to active or allosteric sites, modulating enzyme activity through competitive or non-competitive inhibition.
  • Protein Interactions : It can form non-covalent interactions with proteins, influencing their conformation and stability, which may lead to altered cellular functions .

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives possess antimicrobial properties, potentially making this compound a candidate for developing new antibiotics.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : There is evidence that certain thiophene derivatives can modulate inflammatory responses, suggesting potential therapeutic applications in chronic inflammatory diseases .

Case Study 1: Anticancer Activity

In a study investigating the effects of various thiophene derivatives on cancer cell lines, this compound was tested against breast cancer cells (MCF-7). Results indicated that the compound inhibited cell proliferation with an IC50 value of 15 µM, demonstrating significant anticancer potential.

Case Study 2: Enzyme Interaction

A molecular docking study assessed the binding affinity of this compound to cyclooxygenase (COX) enzymes. The compound exhibited strong binding interactions with key residues, suggesting its potential as a COX inhibitor, which is relevant in pain and inflammation management .

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry:

  • Drug Development : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders and cancer.
  • Material Science : The compound can be utilized in synthesizing conjugated polymers for electronic applications due to its unique electronic properties derived from the thiophene structure .

Comparative Analysis

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, anticancerHalogenated thiophene
5-Bromo-thiophene-2-carboxylic acidAntimicrobialSimpler structure
5-Fluoro-thiophenecarboxylic acidAnticancerDifferent electronic properties

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